3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride
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Overview
Description
3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group, an oxazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride typically involves the reaction of 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the oxazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride
- 3-amino-1,1,1-trifluoro-2-propanol
- 3,3,3-trifluoro-1,2-epoxypropane
Uniqueness
3,3,3-trifluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2098128-09-5 |
---|---|
Molecular Formula |
C6H8ClF3N2O |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
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